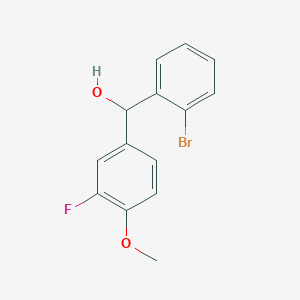

(2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol

Description

(2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is a bifunctional aromatic alcohol featuring a 2-bromophenyl group and a 3-fluoro-4-methoxyphenyl group attached to a central methanol carbon.

Properties

IUPAC Name |

(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKACYJHKWZIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol typically involves the following steps:

Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromophenylmagnesium bromide with 3-fluoro-4-methoxybenzaldehyde.

Reduction: The resulting intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Catalysis: Using catalysts to improve yield and reaction rates.

Continuous Flow Reactors: Employing continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form various alcohol derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium-catalyzed cross-coupling reactions using reagents like organoboron compounds.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Secondary alcohols.

Substitution: Various substituted phenyl derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Cross-Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.

Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

Material Science:

Mechanism of Action

The mechanism by which (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol exerts its effects depends on its application:

Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes.

Receptor Binding: It can interact with specific receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The following table compares key structural and synthetic features of (2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol with related compounds:

*Assumed based on analogous condensation reactions in .

Key Observations:

- Steric and Electronic Effects : The 2-bromo substituent in the target compound introduces steric hindrance, which can reduce reaction efficiency (e.g., as seen in , where bulky substituents led to recovered starting materials ). The 3-fluoro and 4-methoxy groups balance electronic effects, enhancing solubility and directing reactivity in cross-coupling reactions.

Physicochemical Properties

- Melting Points: While direct data for the target compound are lacking, similar bromophenyl methanol derivatives exhibit melting points ranging from 194–196°C (e.g., 1-Amino-9-(2-bromophenyl)-6-iminopurine ).

- Solubility: The presence of polar groups (F, OCH₃) likely improves methanol/ethanol solubility compared to non-fluorinated analogs.

Biological Activity

Introduction

(2-Bromophenyl)(3-fluoro-4-methoxyphenyl)methanol is an organic compound that has garnered attention due to its unique structural features, which include bromine and fluorine substituents along with a methanol group. These components suggest potential biological activities that can be explored for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Structural Characteristics

The compound's structure can be represented as follows:

- Chemical Formula: C14H12BrF1O2

- IUPAC Name: this compound

The presence of halogen atoms (bromine and fluorine) and a methoxy group contributes to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, derivatives of phenolic compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Compounds with Similar Structures

A comparative analysis of related compounds reveals significant insights:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromophenol | Bromine on phenol | Antimicrobial, antioxidant |

| 3-Fluoroaniline | Fluorine on aniline | Anticancer, anti-inflammatory |

| 4-Methoxyphenol | Methoxy on phenol | Antioxidant, antiseptic |

The unique combination of both bromine and fluorine in this compound may enhance its biological activity beyond that of individual components.

The biological activity of this compound is likely mediated through several pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction: It could interact with cellular receptors, influencing signaling pathways critical for cell survival and growth.

- Oxidative Stress Modulation: The methoxy group may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of similar compounds on various cancer cell lines. For example, compounds with methoxy and halogen substituents have shown IC50 values below 10 µM against multiple cancer types, indicating potent anticancer activity. The specific effects of this compound on cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) warrant further investigation.

Synthesis Pathways

The synthesis of this compound can be achieved through several organic reactions:

- Bromination: Introduction of bromine using brominating agents.

- Fluorination: Utilization of fluorinating agents to introduce the fluorine atom at the desired position.

- Methoxylation: Addition of the methoxy group via methylation reactions.

These synthetic routes require optimization for yield and purity, which is crucial for subsequent biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.